molecular formula C20H28ClN3O8S B12074930 Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate CAS No. 648427-17-2

Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate

Cat. No.: B12074930
CAS No.: 648427-17-2
M. Wt: 506.0 g/mol
InChI Key: JQNPUMTVYHCRFD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a pyrazole ring, and multiple ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves multiple steps. One common approach is to start with the benzoic acid derivative and introduce the pyrazole ring through a series of substitution reactions. The sulfonyl group is then added using sulfonyl chloride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and high-throughput screening for reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes, altering their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzoic acid, 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)-, ethyl ester apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both ether and sulfonyl groups, along with the pyrazole ring, allows for diverse interactions and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

648427-17-2

Molecular Formula

C20H28ClN3O8S

Molecular Weight

506.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-bis(2-methoxyethoxy)benzoate

InChI

InChI=1S/C20H28ClN3O8S/c1-6-30-20(25)14-11-16(31-9-7-28-4)17(32-10-8-29-5)12-15(14)23-33(26,27)18-13(2)22-24(3)19(18)21/h11-12,23H,6-10H2,1-5H3

InChI Key

JQNPUMTVYHCRFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1NS(=O)(=O)C2=C(N(N=C2C)C)Cl)OCCOC)OCCOC

Origin of Product

United States

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